Methyl 3-formyl-2-furoate

Description

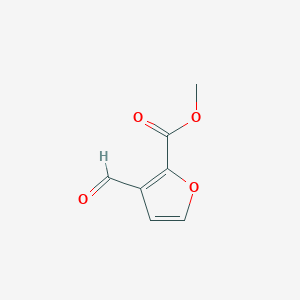

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLYEFDVFZYMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429429 | |

| Record name | methyl 3-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-39-3 | |

| Record name | methyl 3-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Formyl 2 Furoate and Its Positional Isomers

Direct Synthesis Strategies for Methyl 3-formyl-2-furoate

The direct synthesis of this compound presents a unique challenge due to the specific substitution pattern required on the furan (B31954) ring. While direct, high-yield methods for this particular isomer are not extensively documented, its synthesis can be envisaged through the strategic functionalization of carefully chosen furan precursors.

A plausible approach to this compound involves a multi-step sequence starting from a readily available furan derivative. One potential pathway could begin with Methyl 2-furoate. The introduction of a formyl group at the C3 position is challenging due to the directing effects of the ester group, which favors substitution at the C5 position.

However, a strategy involving the protection and deprotection of the more reactive C5 position could be employed. Alternatively, starting with a 3-substituted furan precursor that can be converted to a formyl group is a viable option. For instance, a 3-halofuran derivative could undergo a halogen-metal exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). Another possibility is the oxidation of a 3-methylfuran precursor, such as Methyl 3-methyl-2-furoate, although selective oxidation of the methyl group without affecting the furan ring can be challenging.

A hypothetical synthetic route could be proposed as follows:

Protection of Methyl 2-furoate: The C5 position of Methyl 2-furoate could be protected using a suitable bulky protecting group.

Directed Lithiation and Formylation: Subsequent directed ortho-metalation at the C3 position, followed by quenching with a formylating agent, would introduce the aldehyde functionality.

Deprotection: Removal of the protecting group from the C5 position would yield the desired this compound.

The feasibility of such a route would depend on the careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Synthesis via Oxidation of Hydroxymethyl Furoates

The oxidation of hydroxymethyl groups on the furan ring is a common and effective method for the synthesis of the corresponding formyl derivatives. This strategy is particularly useful for accessing isomers like Methyl 5-formyl-2-furoate (B1242000).

Catalytic oxidation methods are highly desirable due to their efficiency and often milder reaction conditions, which can help to avoid over-oxidation or degradation of the sensitive furan ring. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a closely related compound, to its corresponding aldehyde and carboxylic acid derivatives has been extensively studied and provides a model for the oxidation of Methyl 5-hydroxymethyl-2-furoate.

Various catalytic systems, often employing precious metals such as gold, platinum, or ruthenium, have been shown to be effective for the aerobic oxidation of HMF. unibo.itexlibrisgroup.com For instance, supported gold catalysts have demonstrated high activity and selectivity for the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), with 5-formyl-2-furancarboxylic acid (FFCA) as an intermediate. unibo.it Similarly, platinum-based catalysts have been utilized for the oxidation of HMF, where the selectivity towards different oxidation products can be controlled by the reaction conditions. thieme-connect.de These catalytic systems could be adapted for the selective oxidation of Methyl 5-hydroxymethyl-2-furoate to Methyl 5-formyl-2-furoate.

Table 1: Catalytic Oxidation Approaches for Hydroxymethylfurans

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Au/ZrO₂ | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-Furandicarboxylic acid (FDCA) | High conversion of HMF. unibo.it |

| Pt on Carbon | 5-Hydroxymethylfurfural (HMF) | 5-Formyl-2-furancarboxylic acid (FFCA) | Selective production of FFCA under specific conditions. thieme-connect.de |

| Ruthenium Pincer Complexes | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | Homogeneous catalysis with high yields. exlibrisgroup.comacs.org |

Stoichiometric oxidizing agents provide an alternative to catalytic methods and are often used in laboratory-scale syntheses. A variety of reagents are available for the oxidation of primary alcohols to aldehydes. For the conversion of Methyl 5-hydroxymethyl-2-furoate to Methyl 5-formyl-2-furoate, mild and selective reagents are necessary to prevent over-oxidation to the carboxylic acid or degradation of the furan ring.

o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent known for its mild and selective oxidation of alcohols to aldehydes. Its use in the oxidation of sensitive substrates makes it a suitable candidate for the synthesis of Methyl 5-formyl-2-furoate from its hydroxymethyl precursor. The reaction is typically carried out in a suitable organic solvent like dimethyl sulfoxide (DMSO) at room temperature.

Other common stoichiometric oxidants that could be employed include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). However, these chromium-based reagents are associated with toxicity and disposal issues.

Formylation Reactions on Methyl Furoate Scaffolds

The direct introduction of a formyl group onto a pre-existing methyl furoate scaffold is a powerful strategy for synthesizing formyl-substituted furoates. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃). mychemblog.com This electrophilic species can then react with electron-rich rings, like the furan ring in a methyl furoate derivative, to introduce a formyl group after hydrolysis of the intermediate iminium salt.

For the synthesis of Methyl 5-formyl-2-methyl-3-furoate, the starting material would be Methyl 2-methyl-3-furoate. The electron-donating methyl group at the C2 position and the ester group at the C3 position would influence the regioselectivity of the formylation. In furan systems, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich and sterically accessible. Therefore, the Vilsmeier-Haack reaction on Methyl 2-methyl-3-furoate is expected to yield the desired Methyl 5-formyl-2-methyl-3-furoate.

The general procedure involves the slow addition of POCl₃ to a solution of the methyl furoate derivative in DMF at low temperatures, followed by heating to complete the reaction. The reaction mixture is then quenched with an aqueous base to hydrolyze the intermediate and afford the final aldehyde.

Table 2: Vilsmeier-Haack Formylation of Aromatic Compounds

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | DMF, POCl₃ | Formylated derivative | mychemblog.com |

Derivatization from Furfural (B47365) and Related Biomass-Derived Feedstocks

Furfural, a key platform chemical derived from lignocellulosic biomass, serves as a versatile starting material for a wide range of valuable chemicals. mdpi.comtaylorfrancis.com The conversion of furfural and other furanic compounds is central to the development of sustainable chemical processes. dtu.dknih.gov One important transformation is its conversion to methyl furoate through oxidative esterification, a process considered a green pathway for producing this valuable fine chemical. rsc.org Methyl furoate is utilized as a fragrance, an explosion-proof additive in gasoline, and an organic chemical intermediate. rsc.org

The synthesis of alkyl furoates, such as methyl furoate, can be effectively achieved through the oxidative esterification of furfural. mdpi.com This method is often preferred over the direct oxidation of furfural to furoic acid followed by esterification. mdpi.com The process involves reacting furfural with an alcohol, which acts as both a reactant and a solvent, in the presence of an oxidant and a catalyst. mdpi.commdpi.com This tandem reaction, involving oxidation and subsequent esterification, is highly dependent on factors like reaction conditions, the choice of oxidant, and the catalytic system. conicet.gov.ar

Gold-based catalysts have demonstrated high activity and selectivity for the oxidative esterification of furfural to methyl-2-furoate under mild conditions using oxygen as a benign oxidant. mdpi.com The reaction can proceed efficiently even without the use of a base co-catalyst, which enhances its environmental and economic viability. mdpi.com For instance, using an Au/Al2O3 catalyst, a furfural conversion of 99.8% and methylfuroate selectivity approaching 100% can be achieved at 140°C and 1 MPa O2 pressure within one hour. rsc.org The process can be optimized by adjusting parameters such as reaction time, temperature, initial oxygen pressure, and catalyst dosage. rsc.org

Table 1: Performance of Various Gold-Based Catalysts in the Oxidative Esterification of Furfural

| Catalyst | Support | Temperature (°C) | Time (h) | Furfural Conversion (%) | Methyl Furoate Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Au | MgO | 110 | 0.5 | 100 | 95 | mdpi.com |

| Au | Al2O3 | 140 | 1 | 99.8 | ~100 | rsc.org |

| Au | ZrO2 | 120 | 1.5 | 100 | 100 | mdpi.com |

| Au | TiO2 | 120 | 3 | 100 | 100 | mdpi.com |

| Au | CeO2 | 140 | 0.5 | 77.0 | 48.6 | rsc.org |

The choice of catalyst is critical in the synthesis of furan derivatives from biomass. Gold nanoparticles (AuNPs) supported on various materials have proven to be highly effective catalysts for the base-free oxidation of furfural. mdpi.comresearchgate.net The catalytic activity is strongly linked to the metal dispersion, with highly dispersed gold clusters being essential for good performance. mdpi.com

Among the supports, alkaline-earth metal oxides (Group 2) have shown significant promise. mdpi.com The basic sites on the surface of these oxide supports play a crucial role in promoting catalytic selectivity towards the desired ester product. mdpi.com For example, catalysts based on basic oxides like MgO, CaO, and BaO are effective in the oxidative esterification of furfural. mdpi.com The Au/MgO catalyst, in particular, has demonstrated high performance, achieving up to 95% yield of methyl furoate in as little as 30 minutes. mdpi.com This catalyst's effectiveness is attributed to the presence of basic sites which favor ester formation and prevent the creation of by-products like dimethyl acetal (B89532) furfural. mdpi.com

The Au/MgO catalyst is also stable and can be reused for multiple cycles without a significant loss in activity or selectivity. mdpi.com This system's versatility extends to the oxidative esterification of furfural with other alcohols, successfully producing esters of up to five carbon atoms with high selectivity (>99%). mdpi.com

Table 2: Effect of Different Alkaline-Earth Metal Oxide Supports on Au-Catalyzed Furfural Oxidative Esterification

| Catalyst Support | Furfural Conversion (%) | Methyl Furoate (MF) Selectivity (%) | Primary By-product | Reference |

|---|---|---|---|---|

| MgO | >95 | 71 | Dimethyl Acetal Furfural | mdpi.com |

| CaO | >95 | Low | Dimethyl Acetal Furfural | mdpi.com |

| BaO | >95 | Low | Dimethyl Acetal Furfural | mdpi.com |

| None (Blank Test) | >80 | Negligible | Dimethyl Acetal Furfural | mdpi.com |

Advanced Organic Transformations and Derivatization of Methyl 3 Formyl 2 Furoate

Reduction Reactions of the Formyl Group

The formyl group of methyl 3-formyl-2-furoate is a prime site for reduction, leading to the formation of valuable derivatives such as hydroxymethyl and aminomethyl furoates.

The reduction of the aldehyde in this compound to a primary alcohol yields methyl 3-hydroxymethyl-2-furoate. This transformation is a fundamental step in the synthesis of various furan-containing compounds. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to achieving selectivity, as harsher reducing agents might also affect the ester group.

For instance, the selective reduction of the formyl group can be achieved under mild conditions, preserving the methyl ester functionality. This process is crucial for creating building blocks for more complex molecular architectures.

Table 1: Reduction of Formyl Group to Hydroxymethyl Group

| Precursor | Product | Reagents | Key Considerations |

|---|---|---|---|

| This compound | Methyl 3-hydroxymethyl-2-furoate | NaBH₄ or LiAlH₄ | The reaction conditions must be controlled to prevent the reduction of the ester group. |

Reductive amination provides a direct route to aminomethyl furoates from this compound. This transformation typically involves the initial formation of an imine or an oxime, followed by reduction.

One common pathway involves the reaction of the formyl group with hydroxylamine (B1172632) to form an oxime intermediate. This oxime is then reduced to the corresponding primary amine, methyl 3-(aminomethyl)-2-furoate. A variety of reducing agents can be employed for this step, including hydrogen gas with a metal catalyst (e.g., nickel) or other chemical reducing agents. google.com

Another approach to reductive amination involves the direct reaction of the aldehyde with an ammonia (B1221849) source in the presence of a reducing agent like sodium cyanoborohydride. google.comsigmaaldrich.com This one-pot method is efficient for synthesizing aminomethyl derivatives. google.com

Table 2: Reductive Amination of this compound

| Pathway | Intermediate | Reagents | Product |

|---|

Halogenation Reactions on the Furan (B31954) Ring and Side Chains

Halogenation of furan derivatives is a key method for introducing functional handles for further synthetic manipulations. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of furans and their side chains. researchgate.netresearchgate.net

N-Bromosuccinimide is a versatile reagent for the bromination of furan derivatives, including this compound and the related methyl 2-methyl-3-furoate. The reaction conditions can be tuned to favor either radical substitution on a side chain or electrophilic substitution on the furan ring. researchgate.netresearchgate.net

For methyl 2-methyl-3-furoate, bromination with NBS can be directed to the methyl group to yield methyl 2-(bromomethyl)-3-furoate, a valuable intermediate for further functionalization. researchgate.netnih.gov This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

The regioselectivity of halogenation on the furan ring is influenced by the electronic nature of the existing substituents. rsc.orgnih.gov The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. researchgate.net In substituted furans, the position of electrophilic substitution is directed by the activating or deactivating nature of the substituents.

For this compound, the electron-withdrawing nature of the formyl and ester groups deactivates the furan ring towards electrophilic substitution. However, reactions can still occur, typically at the C5 position, which is the most electron-rich position in the deactivated ring.

In contrast, for a compound like methyl 2-methyl-3-furoate, the methyl group is an activating group. Electrophilic bromination with NBS would likely occur at the C5 position of the furan ring. researchgate.net However, under radical conditions, bromination of the methyl group is favored. researchgate.netnih.gov This highlights the importance of reaction conditions in controlling the regioselectivity of halogenation.

Table 3: Regioselective Bromination with NBS

| Substrate | Reaction Type | Product |

|---|---|---|

| Methyl 2-methyl-3-furoate | Radical Substitution | Methyl 2-(bromomethyl)-3-furoate |

| Methyl 2-methyl-3-furoate | Electrophilic Substitution | Methyl 5-bromo-2-methyl-3-furoate |

| This compound | Electrophilic Substitution | Methyl 5-bromo-3-formyl-2-furoate |

Nucleophilic Attack and Electrophilic Substitution on the Furan Ring

The reactivity of the furan ring in this compound towards nucleophilic and electrophilic attack is heavily influenced by its substituents.

The electron-withdrawing formyl and ester groups make the furan ring electron-deficient. This generally disfavors electrophilic substitution reactions, which are more common for electron-rich aromatic systems. researchgate.net When electrophilic substitution does occur, it is directed to the least deactivated position, which is typically the C5 position. gla.ac.uk

Conversely, the electron-deficient nature of the furan ring in this compound could make it more susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution, although this is less common for furan itself and usually requires the presence of a good leaving group.

The primary site for nucleophilic attack on the molecule as a whole is the electrophilic carbon of the formyl group. This reactivity is fundamental to the reduction and reductive amination reactions discussed earlier.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful, atom-economical tool for converting furan derivatives into complex cyclic structures. mdpi.com The furan ring acts as a diene, reacting with a dienophile to form oxanorbornene adducts, which are versatile intermediates for further chemical synthesis. acs.orgresearchgate.net

The intramolecular Diels-Alder (IMDA) reaction is a key strategy for synthesizing complex polycyclic architectures from furanic compounds. This approach is particularly useful for furan derivatives like this compound, where the electron-withdrawing nature of the substituents deactivates the furan ring towards intermolecular reactions. rsc.org A common strategy to facilitate the reaction involves tethering the dienophile to the furan ring, often via the aldehyde group, thus making the subsequent cycloaddition an intramolecular process.

Research has shown that converting the aldehyde group of furfural (B47365) derivatives into an acetal (B89532) with a dienophilic alcohol, such as allyl alcohol, provides a substrate primed for an IMDA reaction. rsc.orgrsc.org This transformation temporarily masks the deactivating effect of the carbonyl group and positions the diene (furan) and dienophile (the allyl group) in proximity for cyclization. mdpi.com The reaction typically proceeds with thermal activation at temperatures between 80-100 °C, leading to the formation of a highly functionalized oxanorbornene scaffold. rsc.org This method provides access to atypical furan adducts that are not achievable through direct intermolecular pathways. rsc.org

The resulting oxanorbornene derivatives are valuable building blocks due to their strained ring system, which can be readily diversified into a range of saturated and aromatic carbocyclic products. acs.orgresearchgate.net The reaction exhibits high chemo-, regio-, and stereoselectivity, yielding complex molecular structures in an efficient manner. rsc.orgrsc.org

| Parameter | Description | Significance | Source |

|---|---|---|---|

| Substrate Strategy | Conversion of the furanic aldehyde to a diallyl acetal. | Overcomes the low reactivity of the electron-deficient furan ring and tethers the dienophile for an intramolecular reaction. | rsc.orgrsc.org |

| Reaction Conditions | Typically thermal activation at 80–100 °C. The reaction is often near equilibrium after 24 hours. | Allows the reaction to proceed without the need for a catalyst specifically for the cycloaddition step. | rsc.org |

| Product | Formation of complex, polycyclic oxanorbornene derivatives. | Provides access to versatile molecular scaffolds that can be further functionalized. | acs.orgrsc.org |

| Selectivity | The reaction proceeds with high chemo-, regio-, and stereoselectivity. | Allows for the precise synthesis of desired isomers, crucial for applications in materials science and pharmaceuticals. | mdpi.comrsc.orgrsc.org |

Transformation into Polymeric Precursors

Furan derivatives are recognized as key bio-based platform chemicals for the synthesis of sustainable polymers. mdpi.comacs.org Through targeted chemical transformations, the functional groups of this compound can be modified to produce monomers suitable for polymerization into high-performance materials like polyamides.

A crucial step in creating furan-based polyamides is the conversion of furoate esters into bifunctional monomers containing both an amine and a carboxylic acid (or its ester equivalent). One such target monomer is methyl 5-(aminomethyl)-2-tetrahydrofuroate. The synthesis of this monomer can be achieved from furanic precursors through a multi-step process. google.com

A potential pathway starts with the selective transformation of the formyl group into an aminomethyl group and subsequent hydrogenation of the furan ring. For instance, a related precursor, methyl 5-formylfuroate, can be reacted with hydroxylamine to form an oxime. This intermediate is then reduced, often with hydrogen gas over a nickel catalyst, to yield methyl 5-(aminomethyl)-2-furoate. google.com An alternative route involves converting a methyl 5-(chloromethyl)-2-furoate precursor to methyl 5-(azidomethyl)-2-furoate, which is subsequently reduced to the amine. google.comgoogle.com

The final step is the hydrogenation of the furan ring to the more stable tetrahydrofuran (B95107) ring. This is typically accomplished using hydrogen gas in the presence of a catalyst, yielding methyl 5-(aminomethyl)-2-tetrahydrofuroate. google.com This saturated monomer is less prone to the side reactions and color formation that can affect polyamides containing the furan ring, and it serves as a direct precursor for polycondensation reactions. google.comstanford.edu

Polyamides are polymers linked by amide bonds, typically formed through the polycondensation of monomers containing amine and carboxylic acid functional groups. mdpi.com Furan-based monomers like methyl 5-(aminomethyl)-2-tetrahydrofuroate can undergo self-polycondensation to form a polyamide, as the molecule contains both the necessary amine and ester functionalities. google.com

The polymerization is generally achieved through melt polycondensation, where the monomer is heated at high temperatures, often under vacuum, to drive the reaction forward by removing the condensation byproduct (in this case, methanol). rsc.org The process involves the nucleophilic attack of the primary amine of one monomer molecule on the ester carbonyl of another, forming an amide linkage and releasing a molecule of methanol. This step-growth polymerization process is repeated to build the long polymer chains. mdpi.com

The properties of the resulting polyamide are influenced by the structure of the monomer. For instance, polyamides derived from furan-2,5-dicarboxylic acid (FDCA) can be amorphous due to intramolecular hydrogen bonding between the furan oxygen and the amide protons, which hinders the formation of crystalline domains. stanford.edu However, using monomers where there is only one amide bond per furan or tetrahydrofuran unit, as in the polymerization of 5-aminomethyl-2-furoic acid (AMF), can lead to semicrystalline materials with enhanced thermal and mechanical properties. stanford.edu The synthesis of furan-based polyamides represents a significant advancement toward developing sustainable, high-performance polymers from renewable resources. diva-portal.org

| Monomer Type | Polymerization Method | Key Characteristics | Source |

|---|---|---|---|

| ω-Amino ester (e.g., Methyl 5-(aminomethyl)-2-tetrahydrofuroate) | Melt or solution polycondensation. | Self-condensation reaction where the amine group reacts with the ester group, releasing methanol. | google.comgoogle.com |

| Diacid/Diamine (e.g., 2,5-Furandicarboxylic acid and a diamine) | Melt or interfacial polycondensation. | Forms fully furan-based or semi-aromatic polyamides. Properties are highly dependent on monomer structure and potential for intramolecular H-bonding. | stanford.edudiva-portal.org |

| Enzymatic Polymerization | Catalyzed by enzymes like lipase. | Occurs under mild reaction conditions, avoiding issues like decarboxylation and side reactions common in high-temperature melt polycondensation. | rsc.org |

Spectroscopic and Chromatographic Methodologies for Characterization and Analysis in Research

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural determination of "Methyl 3-formyl-2-furoate." These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a "fingerprint" that is unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the "this compound" molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. ethernet.edu.etbbhegdecollege.com

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide information about the different types of protons and their neighboring atoms. For "this compound," characteristic signals would be expected for the formyl proton (CHO), the protons on the furan (B31954) ring, and the methyl protons of the ester group. doi.orggla.ac.uk

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbons of the aldehyde and ester groups, the carbons of the furan ring, and the methyl carbon. doi.org

Table 1: Representative NMR Data for Furan Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Formyl Proton (CHO) |

| ¹H | 7.0 - 8.0 | Doublet | Furan Ring Proton |

| ¹H | 6.5 - 7.5 | Doublet | Furan Ring Proton |

| ¹H | 3.8 - 4.0 | Singlet | Methyl Ester Protons (OCH₃) |

| ¹³C | 180 - 195 | - | Formyl Carbonyl Carbon |

| ¹³C | 155 - 165 | - | Ester Carbonyl Carbon |

| ¹³C | 110 - 150 | - | Furan Ring Carbons |

| ¹³C | 50 - 55 | - | Methyl Ester Carbon |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgvscht.cz The presence of a strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. libretexts.orglibretexts.org Another strong absorption, typically between 1715-1735 cm⁻¹, corresponds to the carbonyl stretch of the ester functional group. libretexts.orgdocbrown.info Additionally, C-O stretching vibrations for the ester and furan ether linkage would be observed in the fingerprint region (below 1500 cm⁻¹). libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2900 - 3000 | C-H Stretch | Methyl Group |

| 2720, 2820 | C-H Stretch | Aldehyde |

| 1715 - 1735 | C=O Stretch | Ester |

| 1680 - 1710 | C=O Stretch | Aldehyde |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "this compound." longdom.org This method provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₇H₆O₄). scbt.comrsc.org

Furthermore, by analyzing the fragmentation patterns produced when the molecule is ionized, valuable structural information can be obtained. researchmap.jplibretexts.org Common fragmentation pathways for "this compound" would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the formyl group (-CHO), or the entire methoxycarbonyl group (-COOCH₃). rsc.orgbenthamopen.com These fragmentation patterns serve as a molecular fingerprint that helps to confirm the compound's identity. benthamopen.com

Chromatographic Separation Techniques

Chromatographic methods are essential for separating "this compound" from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of "this compound." oup.comscribd.com By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components of the mixture are separated based on their differential interactions with the two phases. scribd.com

For purity assessment, a small amount of the sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the different components. The area of the peak for "this compound" relative to the total area of all peaks provides a quantitative measure of its purity. nbinno.comepo.org HPLC can also be used on a larger scale (preparative HPLC) to isolate the pure compound from a mixture. oup.com

Table 3: Typical HPLC Parameters for Furan Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furanic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sepscience.comrestek.com It is particularly well-suited for the analysis of volatile compounds like furan derivatives. mdpi.comthermofisher.comshimadzu.com

In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium) carries the sample through the column, where components are separated based on their boiling points and interactions with the column's stationary phase. researchgate.netshimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. shimadzu.comnih.gov This technique is highly sensitive and can be used to detect and quantify trace amounts of "this compound" and related furanic compounds in complex matrices. mdpi.com

Computational and Theoretical Investigations of Methyl 3 Formyl 2 Furoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic properties and reactivity of molecules. These calculations can predict molecular geometries, vibrational frequencies, and the energies of different electronic states, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying furanic compounds due to its balance of computational cost and accuracy. researchgate.netnsf.govekb.egacs.orgrsc.orgmdpi.com DFT calculations have been employed to investigate the reaction paths of furanic species with various reactants, including surface oxygen. nsf.gov For instance, studies on the oxidation of furan (B31954) and furfuryl alcohol on a Pt(111) surface used DFT to predict the vibrational frequencies of adsorbed intermediates, helping to elucidate plausible conversion pathways. nsf.gov The choice of functional and basis set is critical for obtaining reliable results, with methods like B3LYP/6-31G* and CAM-RB3LYP/6-311++G(d,p) being utilized in different studies. researchgate.netacs.org

DFT has also been applied to understand the electronic structure and reactivity of furan derivatives in various contexts. For example, it has been used to study the cycloaddition reactions of furan derivatives, providing insights into their dienophilic or dienic character. acs.org Furthermore, DFT calculations have been instrumental in investigating the inhibitory effects of furan residues on catalysts and in designing new bioactive molecules. ekb.egmdpi.com The table below summarizes some applications of DFT in the study of furanic compounds.

| Application | Furanic Compound Studied | DFT Method | Key Findings | Reference |

| Oxidation on Pt(111) | Furan, Furfuryl alcohol | PBE | Predicted vibrational frequencies of intermediates. nsf.gov | nsf.gov |

| Cycloaddition Reaction | 2-Methylfuran | B3LYP/6-31G* | Characterized the polar stepwise mechanism. acs.org | acs.org |

| Furan Formation | Acetaldehyde, Glycolaldehyde | CAM-RB3LYP/6-311++G(d,p) | Probed the mechanistic pathways of furan formation. researchgate.net | researchgate.net |

| Hydrogenation on Pd(111) | Furan | Not specified | Studied reaction energies and energy barriers. rsc.org | rsc.org |

Prediction of Reaction Pathways and Energy Barriers

A significant application of quantum chemical calculations is the prediction of reaction pathways and their associated energy barriers. This information is crucial for understanding the kinetics and mechanisms of chemical reactions. For example, the thermal decomposition of 5-methyl-2-ethylfuran was studied by mapping the potential energy surfaces for unimolecular dissociation, H-addition, and H-abstraction reactions at the CBS-QB3 level of theory. mdpi.com

Similarly, the reaction of methyl 2-furoate with hydroxyl radicals has been investigated using high-level theoretical methods to construct the potential energy surface. acs.orgaip.org These studies have shown that H-abstraction from the branched methyl group and OH-addition to the furan ring are significant reaction channels. acs.orgaip.orgaip.org The energy barriers for these different pathways determine their relative importance at different temperatures and pressures. For instance, in the reaction of 2-acetylfuran (B1664036) with OH radicals, OH-addition is dominant at lower temperatures (≤ 1300 K), while H-abstraction from the branched chain becomes more significant at higher temperatures. acs.org

The unimolecular dissociation of furfural (B47365) cations has also been studied, with the 0 K appearance energies for various fragment ions being determined through modeling the breakdown diagram. acs.org Such studies provide fundamental data for understanding the stability and fragmentation patterns of furanic aldehydes.

Theoretical Studies on Reaction Mechanisms

Theoretical studies provide a detailed, step-by-step picture of how chemical transformations occur. By examining the intermediates and transition states along a reaction coordinate, chemists can gain a deeper understanding of the factors that control reaction outcomes.

Unimolecular Dissociation Pathways (e.g., for Methyl 2-furoate)

The unimolecular decomposition of furanic compounds is a critical process in high-temperature environments like pyrolysis and combustion. Theoretical studies have been instrumental in elucidating these complex reaction networks. For methyl 2-furoate, pyrolysis experiments combined with theoretical calculations at the CBS-QB3 level have shown that its consumption is primarily governed by unimolecular dissociation reactions, ipso-substitution, H-addition, and H-abstraction reactions. nih.govacs.orgresearchgate.net The unimolecular dissociation of 2-acetylfuran has also been investigated, revealing that the primary decomposition pathways lead to the formation of 2-furanyl + acetyl and furfuryl + methyl radicals. nih.govresearchgate.net

The thermal decomposition of ethyl 2-furoate has been studied over a wide range of temperatures and pressures, with the main decomposition channel proceeding through a six-center transition state to form ethylene (B1197577) and 2-furoic acid. researchgate.net These theoretical investigations, often coupled with experimental data, are essential for developing accurate kinetic models.

Ipso-Substitution, H-Addition, and H-Abstraction Reactions (e.g., for Methyl 2-furoate)

In addition to unimolecular dissociation, bimolecular reactions such as ipso-substitution, H-addition, and H-abstraction play a crucial role in the transformation of furanic compounds. Rate of production (ROP) analysis of methyl 2-furoate pyrolysis has highlighted the importance of these reaction classes. nih.govacs.org

H-abstraction reactions, where a hydrogen atom is removed from the furanic molecule by a radical species, are particularly important. For 2-acetylfuran, the H-atom on the branched CH3 group is the most active site for H-abstraction. acs.org Theoretical calculations have shown that the energy barrier for H-abstraction from the furan ring is generally higher than from the side chains. mdpi.comacs.org

H-addition reactions, where a hydrogen atom adds to the furan ring, can lead to ring-opening and the formation of various smaller molecules. For 2-vinylfuran, H-addition to the C(5) position is a significant consumption pathway. nih.govacs.org The table below presents calculated energy barriers for various reaction types in furanic compounds.

| Compound | Reaction Type | Reaction Channel | Energy Barrier (kcal/mol) | Reference |

| 5-Methyl-2-ethylfuran | Unimolecular Dissociation | Cleavage of C(6)-CH3 bond | 72.0 | mdpi.com |

| 5-Methyl-2-ethylfuran | H-abstraction by H | From CH3 in branched chain | 5.9 | mdpi.com |

| 5-Methyl-2-ethylfuran | H-addition | To C(2) position | 2.0 | mdpi.com |

| 2-Vinylfuran | H-abstraction by H | From C(5) on furan ring | 21.2 | acs.org |

Development of Kinetic Models for Furanic Compound Transformations

The development of detailed chemical kinetic models is essential for simulating and predicting the behavior of furanic compounds in various applications, such as combustion and biomass conversion. These models consist of a comprehensive set of elementary reactions with their corresponding rate constants.

Theoretical calculations are a cornerstone for developing these models. By providing accurate rate constants for individual reaction steps, they allow for the construction of robust and predictive models. For example, a kinetic model for the pyrolysis of methyl 2-furoate was developed based on potential energy surfaces calculated at the CBS-QB3 level and validated against experimental data. researchgate.net Similarly, kinetic models have been developed for the formation of furan in thermally processed foods, based on thermodynamic and kinetic parameters derived from DFT calculations. researchgate.netnih.gov

These models can then be used to understand the complex interplay of different reaction pathways and to predict the formation of various products under different conditions. For instance, multiresponse data modeling has been used to create a kinetic model for the generation of furan and furfural in a cake model, which can estimate the degradation of precursors and the behavior of intermediates. researchgate.net The continuous development and refinement of these kinetic models, supported by theoretical and experimental data, are crucial for advancing our understanding of furanic chemistry. nih.gov

Potential Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of green and sustainable chemistry necessitates the development of synthetic pathways that are not only efficient but also environmentally benign and atom-economical. frontiersin.orgoulu.fi Current synthesis of furan (B31954) derivatives often relies on multi-step processes that may involve harsh conditions or reagents with poor atom economy. Future research is expected to focus on novel synthetic strategies for Methyl 3-formyl-2-furoate and related compounds.

One promising avenue is the application of Diels-Alder reactions using furan derivatives as either the diene or dienophile. nih.govresearchgate.net While furfural (B47365) itself is often unreactive as a diene, derivatization can restore its reactivity, enabling efficient cycloadditions. nih.govresearchgate.net Methodologies that allow for the formal cycloaddition of atypical or unreactive addends could pave the way for the synthesis of complex oxanorbornene structures from simple furan precursors. nih.gov Another approach involves the catalytic conversion of bio-based feedstocks, such as uronic acids found in pectins or alginates. google.comgoogle.com A potential pathway involves the isomerization of a bio-based uronic acid to a 5-keto-aldonic acid, followed by cyclodehydration to produce 5-formyl-2-furoic acid or its derivatives, which are direct precursors to the target molecule. google.comgoogle.com

Improving the sustainability of these processes also involves the use of recyclable catalysts, such as solid acids, which can replace corrosive and difficult-to-separate soluble acids. frontiersin.orgresearchgate.net The goal is to create robust, scalable, and economically viable routes that minimize waste and energy consumption, aligning with the principles of modern biorefining. nih.govscispace.com

Design and Synthesis of New Derivatives for Material Science Applications

Furan derivatives are increasingly recognized as critical building blocks for sustainable materials, including polymers, resins, and advanced composites. betterworldbooks.compatsnap.comresearchgate.net The bifunctional nature of this compound makes it an attractive monomer for creating novel macromolecular structures. The aldehyde and ester groups can be selectively modified to introduce a variety of functionalities, leading to polymers with tailored properties.

Research in this area focuses on leveraging furan-based compounds as alternatives to petroleum-derived monomers. patsnap.comresearchgate.net For example, 2,5-furandicarboxylic acid (FDCA), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with superior gas barrier properties compared to its petrochemical counterpart, PET. patsnap.com Similarly, derivatives of this compound could be synthesized and polymerized to create new polyesters, polyamides, or polyurethanes. researchgate.net

The inherent properties of the furan ring, such as its aromaticity and rigidity, can impart enhanced thermal stability and chemical resistance to the resulting materials. researchgate.netscbt.com Future work will likely explore the synthesis of short oligomers and π-conjugated systems for applications in electronics, such as electroluminescent and photovoltaic materials, where furan-based compounds are showing significant promise as alternatives to thiophene-based systems. rsc.org

Advanced Catalysis for Selective Transformations of Furanic Aldehyde Esters

The selective transformation of the functional groups in furanic aldehyde esters is crucial for their valorization into a diverse range of chemicals. mdpi.com The presence of both an aldehyde and an ester in this compound presents a catalytic challenge and an opportunity. Advanced catalytic systems are needed to selectively target one group while leaving the other intact.

Key catalytic transformations for furanic aldehydes include:

Selective Hydrogenation: The aldehyde group can be selectively hydrogenated to an alcohol, or both the aldehyde and the furan ring can be reduced. mdpi.commdpi.com Catalysts based on copper, nickel, and precious metals like platinum and palladium have shown high selectivity under specific conditions. mdpi.comrsc.orgresearchgate.net For instance, CuCoMgAl-catalysts have demonstrated over 99% selectivity for the hydrogenation of the carbonyl group in furfural. mdpi.comresearchgate.net

Oxidative Esterification and Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be esterified. Gold-based catalysts, particularly on supports like CeO₂, have been effective in the base-free oxidative esterification of furanic aldehydes. rsc.orgmdpi.com This would convert this compound into a furan dicarboxylate, a valuable monomer for polyesters. rsc.org

Reductive Amination: The aldehyde group can be converted into an amine through reductive amination, opening pathways to N-containing compounds used in pharmaceuticals and surfactants. mdpi.comacs.org Nickel-based catalysts have proven effective for this transformation in aqueous solutions. acs.org

Etherification: The hydroxyl group of a reduced furanic aldehyde can be converted to an ether, a valuable biofuel additive. nih.govrsc.org Heterogeneous acid catalysts like mesoporous aluminosilicates are effective for this reaction. rsc.org

The table below summarizes various catalytic transformations relevant to furanic aldehydes.

| Transformation | Substrate Example | Catalyst | Main Product | Selectivity/Yield | Reference |

| Hydrogenation | Furfural | CuCoMgAl-oxide | Furfuryl alcohol | >99% Selectivity | mdpi.comresearchgate.net |

| Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Ni-Fe/CNT | 2,5-Bis(hydroxymethyl)furan (BHMF) | 96% Yield | frontiersin.org |

| Reductive Amination | HMF | Ni₆AlOₓ | 5-Aminomethyl-2-furylmethanol | 99% Yield | acs.org |

| Oxidation | HMF | Au/TiO₂ | 2,5-Furandicarboxylic acid (FDCA) | 99% Selectivity | rsc.org |

| Oxidative Esterification | HMF | Au/CeO₂ | Dimethyl-2,5-furandicarboxylate | >99% Yield | mdpi.com |

| Etherification | HMF | Al-TUD-1 | 5-(Ethoxymethyl)furan-2-carbaldehyde | Main Product | rsc.org |

Future research will focus on developing more robust, cost-effective, and recyclable catalysts, including non-noble metal systems, to make these transformations industrially viable. frontiersin.orgrsc.org

Integration into Bio-based Chemical Feedstock Production Chains

Furanic compounds are cornerstone platform chemicals in the modern biorefinery concept, which aims to convert lignocellulosic biomass into a spectrum of valuable products, including fuels and chemicals. scispace.commdpi.comucr.edu Furfural, derived from C5 sugars (pentoses) in hemicellulose, and 5-hydroxymethylfurfural (HMF), from C6 sugars (hexoses) in cellulose, are primary entry points into the furan value chain. mdpi.comucr.edu

This compound and its precursors can be integrated into these production chains. For instance, furfural can be converted into a range of derivatives, including furoic acid, which could then be esterified and further functionalized. researchgate.net The integration of furan production within existing facilities, such as pulp mills, can reduce capital costs and improve economic feasibility. scispace.com The development of efficient catalytic processes to upgrade these furanic platforms is essential for competing with established petroleum-based alternatives. researchgate.netucr.edu

The vision for an integrated biorefinery involves a holistic approach where all fractions of the biomass are valorized. researchgate.net Furan derivatives like this compound serve as key intermediates, bridging the gap between raw biomass and high-value specialty chemicals, polymers, and biofuels. researchgate.netpatsnap.com Future efforts will concentrate on optimizing the entire value chain, from biomass pretreatment and catalytic conversion to product separation and purification, to ensure sustainability and profitability. patsnap.comucr.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.